molecular formula C20H32O6 B031166 6-ketoprostaglandin E1 CAS No. 67786-53-2

6-ketoprostaglandin E1

Cat. No.: B031166
CAS No.: 67786-53-2
M. Wt: 368.5 g/mol
InChI Key: ROUDCKODIMKLNO-CTBSXBMHSA-N
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Description

  • Mechanism of Action

    Target of Action

    6-Ketoprostaglandin E1 (6-keto-PGE1) is a biologically active metabolite of prostacyclin (PGI2) . Its primary targets include the renin-angiotensin system and platelets . It plays a crucial role in stimulating renin secretion , inhibiting platelet aggregation , and reducing blood pressure and vascular resistance .

    Mode of Action

    6-keto-PGE1 interacts with its targets to induce a range of physiological responses. Like PGI2, it is potent in stimulating renin secretion, inhibiting platelet aggregation, and reducing blood pressure and vascular resistance .

    Biochemical Pathways

    6-keto-PGE1 arises during the metabolic transformation of PGI2 through the activity of 9-hydroxyprostaglandin dehydrogenase (9-OH PGDH) identified in various tissues, including liver, blood platelets, and renal cortex . This transformation has important implications for understanding the time-dependency of prostacyclin-induced physiological responses .

    Pharmacokinetics

    As PGI2 is unstable, having a half-life of approximately 3 min in aqueous solution , the identification of an active and stable metabolite of prostacyclin, such as 6-keto-PGE1, is significant. In contrast to PGI2, when 6-keto-PGE1 is incubated in aqueous solution at pH 7.4, 37°C, its platelet anti-aggregatory activity remains undiminished for at least 20 min .

    Result of Action

    The changes in circulatory function induced by 6-keto-PGE1 bear a close resemblance to the changes caused by prostacyclin (PGI2) . It is potent in stimulating renin secretion, inhibiting platelet aggregation, and reducing blood pressure and vascular resistance .

    Action Environment

    The action, efficacy, and stability of 6-keto-PGE1 are influenced by various environmental factors, including pH and temperature . For instance, its platelet anti-aggregatory activity remains undiminished when incubated in aqueous solution at pH 7.4, 37°C .

    Biochemical Analysis

    Biochemical Properties

    6-Ketoprostaglandin E1 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for Adenylate cyclase type III . It may arise during the metabolic transformation of prostacyclin through the activity of 9-hydroxyprostaglandin dehydrogenase (9-OH PGDH) identified in various tissues, including liver, blood platelets, and renal cortex .

    Cellular Effects

    This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it is potent in stimulating renin secretion, inhibiting platelet aggregation, and reducing blood pressure and vascular resistance in diverse regional circulations .

    Molecular Mechanism

    The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is identified as an active and stable metabolite of prostacyclin, which has important implications for understanding the time-dependency of prostacyclin-induced physiological responses .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of this compound change over time. It is known for its stability and long-term effects on cellular function observed in in vitro or in vivo studies . For instance, when 6-keto-PGE1 is incubated in aqueous solution at pH 7.4, 37°C, its platelet anti-aggregatory activity remains undiminished for at least 20 minutes .

    Dosage Effects in Animal Models

    The effects of this compound vary with different dosages in animal models . In chloralose-anesthetized dogs, 6-keto-PGE1 and prostacyclin were injected as a bolus into the left circumflex coronary artery in doses of 250 to 4000 ng. Coronary artery blood flow significantly increased and coronary artery resistance decreased in a dose-related manner .

    Metabolic Pathways

    This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . It may arise during the metabolic transformation of prostacyclin through the activity of 9-hydroxyprostaglandin dehydrogenase (9-OH PGDH) identified in various tissues .

    Transport and Distribution

    The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins

    Subcellular Localization

    It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

    Preparation Methods

    • Synthetic routes for 6-Keto-PGE1 involve chemical modifications of PGE1.
    • Industrial production methods typically use enzymatic or chemical transformations.
    • Reaction conditions vary, but they often include oxidation or reduction steps.
  • Chemical Reactions Analysis

    • 6-Keto-PGE1 undergoes reactions such as oxidation, reduction, and substitution.
    • Common reagents include oxidizing agents (e.g., KMnO4) and reducing agents (e.g., LiAlH4).
    • Major products include derivatives with modified functional groups.
  • Scientific Research Applications

    • In chemistry: Used as a model compound for studying lipid metabolism.
    • In biology: Investigated for its effects on cell signaling pathways.
    • In medicine: Explored for potential therapeutic applications, especially in cardiovascular diseases.
    • In industry: May serve as a precursor for drug development.
  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]-6-oxoheptanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H32O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h10-11,14,16-18,21,23H,2-9,12-13H2,1H3,(H,25,26)/b11-10+/t14-,16+,17+,18+/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ROUDCKODIMKLNO-CTBSXBMHSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCC(C=CC1C(CC(=O)C1CC(=O)CCCCC(=O)O)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC(=O)CCCCC(=O)O)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H32O6
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID701318279
    Record name 6-Keto-PGE1
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID701318279
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    368.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Physical Description

    Solid
    Record name 6-Ketoprostaglandin E1
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0004241
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    CAS No.

    67786-53-2
    Record name 6-Keto-PGE1
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=67786-53-2
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 6-Ketoprostaglandin E1
    Source ChemIDplus
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    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 6-Keto-PGE1
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID701318279
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 67786-53-2
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Record name 6-Ketoprostaglandin E1
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0004241
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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